4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-17(30)18-4-6-20(7-5-18)27-10-12-28(13-11-27)25(32)26-19-14-24(31)29(16-19)21-8-9-22(33-2)23(15-21)34-3/h4-9,15,19H,10-14,16H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIWXGVLIAIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperazine moiety : Commonly associated with various pharmacological effects.
- Acetophenone derivative : Imparts unique reactivity and interaction profiles.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Research indicates that compounds similar to this compound often act on various biological pathways. For instance, piperazine derivatives have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood, anxiety, and pain perception.
Analgesic Effects
Studies have demonstrated that piperazine derivatives exhibit analgesic properties. For example, compounds that inhibit fatty acid amide hydrolase (FAAH) have been shown to increase levels of endocannabinoids in the brain, leading to reduced pain sensitivity. The specific compound under discussion may share similar pathways, potentially acting as a broad-spectrum analgesic by modulating pain pathways through endocannabinoid system interactions .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Research indicates that piperazine derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- FAAH Inhibition : A study on a related piperazine derivative demonstrated significant inhibition of FAAH, leading to increased levels of endogenous cannabinoids and subsequent analgesic effects in animal models .
- Cardiovascular Effects : Another study explored the cardiovascular impact of piperazine derivatives, noting vasodilatory effects which could be beneficial in managing hypertension .
- Neuroprotective Effects : Some research highlights the neuroprotective potential of compounds with similar structures, suggesting they may offer benefits in neurodegenerative diseases by reducing oxidative stress .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential . Its design suggests possible interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The incorporation of oxopyrrolidine may enhance this activity by targeting specific metabolic pathways involved in tumor growth.
- Anti-inflammatory Properties : The presence of the acetyl group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds. Research into its effects on neurotransmitter systems could reveal applications in treating neurological disorders.
Organic Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions:
- Electrophilic Aromatic Substitution : The acetyl and methoxy groups can be modified to introduce new substituents, facilitating the development of derivatives with enhanced properties.
- Piperazine Derivatives : Modifications to the piperazine structure can yield new compounds with varied biological activities, expanding the scope of medicinal chemistry research.
Material Science
Given its unique structural features, this compound may find applications in material science , particularly in developing polymers or coatings with specific properties:
- Polymerization Reactions : The functional groups can participate in polymerization processes, potentially leading to materials with tailored mechanical or thermal properties.
- Nanotechnology : Incorporating this compound into nanocarriers could enhance drug delivery systems, improving the bioavailability and efficacy of therapeutic agents.
Comparison with Similar Compounds
Target Compound vs. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
The piperazine ring in the target compound is hypothesized to adopt a chair conformation , similar to the structurally related N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, as confirmed by single-crystal X-ray studies . Key differences lie in the substituents:
- Target compound: 4-Acetylphenyl (electron-withdrawing group) and a 3,4-dimethoxyphenyl-pyrrolidinone moiety.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : 4-Chlorophenyl (electron-withdrawing) and ethyl group (electron-neutral).
Table 1: Substituent Effects on Piperazine Derivatives
The acetyl group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the chloro and ethyl groups in the analog.
Comparison with Triazine-Pyrrolidine Derivatives ()
describes a triazine-pyrrolidine-carboxamide hybrid with dimethylamino and hydroxymethyl substituents. While both compounds share a carboxamide linkage and pyrrolidine/pyrrolidinone motifs, critical differences include:
- Core Heterocycle : The target compound uses a piperazine ring, whereas the triazine derivative employs a triazine core.
- Functional Groups: The triazine compound includes dimethylamino and hydroxymethyl groups, which may confer higher solubility in polar solvents compared to the acetylphenyl and dimethoxyphenyl groups in the target molecule.
- Synthetic Utility : Triazine derivatives are often used as scaffolds for combinatorial chemistry, whereas piperazine-carboxamide structures are more common in central nervous system (CNS) drug design.
Implications of Substituent Variation
- In contrast, the 3,4-dimethoxyphenyl group (electron-donating) may stabilize charge-transfer complexes.
- Solubility and Bioavailability: The dimethoxyphenyl and pyrrolidinone groups may improve lipophilicity, whereas the triazine derivative’s polar substituents () favor aqueous solubility.
- Crystallographic Behavior: Hydrogen-bonding patterns in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (chains along [100] ) suggest that the target compound’s crystal packing may involve similar N–H⋯O interactions from the pyrrolidinone carbonyl.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the coupling of a 4-acetylphenyl piperazine precursor with a 3,4-dimethoxyphenylpyrrolidinone intermediate. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in dichloromethane or DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification : Normal-phase chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95%) .
Monitoring : Thin-layer chromatography (TLC) and H NMR track intermediate formation, while HPLC confirms final purity .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different assay conditions?
Methodological Answer:
Contradictions in activity data (e.g., IC variability) often arise from assay-specific variables:
- Replicate validation : Perform triplicate experiments with standardized cell lines (e.g., HEK-293 for receptor binding) to reduce batch-to-batch variability .
- Orthogonal assays : Cross-validate results using fluorescence polarization (binding affinity) and functional cAMP assays (signal transduction) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers and ensure significance thresholds (p < 0.01) .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify piperazine ring conformation, acetylphenyl substituents, and dimethoxyphenyl groups .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] peak at m/z ~525) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) with UV detection at 254 nm .
Advanced: What computational strategies predict binding affinity and selectivity toward neurological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin (5-HT) or dopamine D receptors, focusing on piperazine-carboxamide hydrogen bonding .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes in lipid bilayers .
- QSAR modeling : Leverage datasets of analogous piperazines to predict logP, polar surface area, and blood-brain barrier permeability .
Basic: What structural features influence pharmacokinetic properties?
Methodological Answer:
- Acetylphenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility .
- 3,4-Dimethoxyphenyl moiety : Methoxy groups increase metabolic stability by resisting CYP450 oxidation compared to hydroxyl analogs .
- Piperazine-carboxamide scaffold : Moderates plasma protein binding (~85%) and extends half-life via slow renal clearance .
Advanced: How does the electronic environment of the 3,4-dimethoxyphenyl group affect nucleophilic substitution reactivity?
Methodological Answer:
- Hammett analysis : Electron-donating methoxy groups (σ = -0.27) activate the phenyl ring toward electrophilic substitution at the 5-oxopyrrolidinone position .
- DFT calculations : B3LYP/6-31G(d) models show reduced LUMO energy (-1.8 eV) at the carbonyl carbon, favoring nucleophilic attack by amines .
- Kinetic studies : Pseudo-first-order rate constants (k) in DMSO/water correlate with substituent electronic parameters (ρ = -2.1) .
Basic: What in vitro models evaluate neuropharmacological potential?
Methodological Answer:
- Radioligand binding assays : Competition studies with [H]spiperone (D receptors) or [H]8-OH-DPAT (5-HT) quantify K values .
- Functional assays : cAMP modulation in CHO cells transfected with target GPCRs .
- Cytotoxicity screening : MTT assays in SH-SY5Y neuroblastoma cells establish safety margins (CC > 50 µM) .
Advanced: What methodologies analyze stability under varying pH and temperature during formulation?
Methodological Answer:
- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 72 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Use Arrhenius kinetics (E ~85 kJ/mol) to predict shelf life .
- Lyophilization : Assess amorphous/crystalline form stability by XRPD and DSC after freeze-drying from tert-butanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
